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Compound of Interest

Compound Name:
4-Ethyl-3-methoxyhexan-1-amine

hydrochloride

CAS No.: 1423025-49-3

Cat. No.: B1444158

Get Quote

Executive Summary & Target Analysis
Target Molecule: 4-Ethyl-3-methoxyhexan-1-amine hydrochloride CAS Registry Number:

1423025-49-3 (HCl salt), 1423116-98-6 (Free base) Molecular Formula: C9H22ClNO (Salt),

C9H21NO (Base) Molecular Weight: 195.73 g/mol (Salt)[1]

Structural Insight: The molecule features a hexane backbone with a primary amine at C1, a

methoxy ether at C3, and an ethyl group at C4. The steric bulk at C4 (effectively a diethyl-

substituted carbon) suggests that the synthesis must account for potential steric hindrance

during the functionalization of C3.

Retrosynthetic Logic: The most efficient disconnection is the C2-C3 bond or the functional

group interconversion of the amine and ether.

C-N Disconnection: The primary amine is best derived from the reduction of a nitrile

precursor (3-Methoxy-4-ethylhexanenitrile).
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O-Me Disconnection: The ether is formed via methylation of the corresponding secondary

alcohol (3-Hydroxy-4-ethylhexanenitrile).

C-C Disconnection (Backbone Formation): The C6 backbone with the specific C4-ethyl

substitution pattern strongly points to 2-ethylbutanal as the starting material. Reaction with

an acetonitrile anion (cyanomethylation) yields the required carbon skeleton.

Synthesis Pathway Visualization
The following diagram outlines the optimized 4-step synthesis pathway.

Starting Material
2-Ethylbutanal
(CAS 97-96-1)

Step 1: Cyanomethylation
(C-C Bond Formation)

+ MeCN, n-BuLi
THF, -78°C Intermediate 1

3-Hydroxy-4-ethylhexanenitrile
Step 2: O-Methylation

(Williamson Ether Synthesis)

+ MeI, NaH
THF, 0°C Intermediate 2

3-Methoxy-4-ethylhexanenitrile
Step 3: Nitrile Reduction

(Amine Formation)

+ LiAlH4
Et2O, Reflux Free Base

4-Ethyl-3-methoxyhexan-1-amine Step 4: Salt Formation+ HCl/Dioxane Final Product
4-Ethyl-3-methoxyhexan-1-amine HCl

Click to download full resolution via product page

Figure 1: Critical path analysis for the synthesis of 4-Ethyl-3-methoxyhexan-1-amine HCl.

Detailed Experimental Protocols
Step 1: Synthesis of 3-Hydroxy-4-ethylhexanenitrile
This step establishes the carbon skeleton and the C3 hydroxyl center. We utilize the lithiated

anion of acetonitrile, generated in situ, to attack the aldehyde.

Reaction Type: Nucleophilic Addition (Cyanomethylation)

Key Reagents: Acetonitrile, n-Butyllithium (n-BuLi), 2-Ethylbutanal.

Protocol:

Setup: Flame-dry a 3-neck round-bottom flask (RBF) and maintain under an inert

atmosphere (Argon/Nitrogen).

Deprotonation: Add anhydrous THF (10 volumes) and dry Acetonitrile (1.1 equiv). Cool to

-78°C.
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Lithiation: Add n-BuLi (1.1 equiv, 2.5M in hexanes) dropwise over 30 minutes. Stir for 45

minutes at -78°C to ensure formation of LiCH2CN.

Addition: Add 2-Ethylbutanal (1.0 equiv) dropwise. The steric bulk of the aldehyde requires

slow addition to prevent side reactions.

Workup: Stir for 2 hours at -78°C, then allow to warm to 0°C. Quench with saturated

aqueous NH4Cl. Extract with Ethyl Acetate (3x).

Purification: Dry organic layer over MgSO4, concentrate, and purify via silica gel

chromatography (Hexane/EtOAc gradient).

Checkpoint: Verify product via 1H NMR (Look for CH-OH signal ~3.8 ppm and

diastereomeric mixture).

Step 2: O-Methylation (Williamson Ether Synthesis)
The secondary alcohol is converted to the methyl ether. Due to the beta-branching (ethyl group

at C4), the alcohol at C3 is sterically crowded.

Reaction Type: Nucleophilic Substitution (SN2)

Key Reagents: Sodium Hydride (NaH), Methyl Iodide (MeI).

Protocol:

Setup: Dissolve Intermediate 1 (1.0 equiv) in anhydrous THF or DMF (0°C).

Deprotonation: Add NaH (60% dispersion in oil, 1.2 equiv) portion-wise. Evolution of H2 gas

will occur. Stir for 30 mins at 0°C to form the alkoxide.

Alkylation: Add Methyl Iodide (1.5 equiv) dropwise.

Reaction: Allow to warm to room temperature and stir for 4-12 hours. Monitor by TLC

(disappearance of alcohol).

Workup: Quench carefully with water (to destroy excess NaH). Extract with Diethyl Ether.

Wash organic phase with brine to remove DMF (if used).
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Yield Optimization: If conversion is low due to sterics, addition of 15-crown-5 ether or using

Methyl Triflate (MeOTf) can enhance reactivity.

Step 3: Reduction of Nitrile to Primary Amine
The nitrile group is reduced to the primary amine.[2][3][4][5][6][7][8][9][10][11] Lithium

Aluminum Hydride (LAH) is the standard reagent for this transformation.

Reaction Type: Hydride Reduction

Key Reagents: LiAlH4 (LAH), Diethyl Ether or THF.

Protocol:

Setup: Charge a dry flask with LiAlH4 (2.0 - 3.0 equiv) and anhydrous Ether/THF. Cool to

0°C.[11]

Addition: Dissolve Intermediate 2 (3-Methoxy-4-ethylhexanenitrile) in the solvent and add

dropwise to the LAH suspension.

Reflux: Heat to reflux for 3-6 hours. The nitrile carbon is reduced to the methylene amine (-

CH2NH2).

Fieser Workup: Cool to 0°C. Carefully add water (x mL), 15% NaOH (x mL), and water (3x

mL) sequentially, where x = grams of LAH used.

Filtration: Filter the granular white precipitate. Concentrate the filtrate to obtain the Free Base

oil.

Step 4: Hydrochloride Salt Formation
The free amine is converted to the stable hydrochloride salt for storage and handling.

Reagents: 4M HCl in Dioxane or HCl gas in Ether.

Protocol:

Dissolve the crude amine in dry Diethyl Ether or Dichloromethane.
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Add HCl (in Dioxane or Ether) dropwise at 0°C until pH < 3.

A white precipitate (4-Ethyl-3-methoxyhexan-1-amine HCl) should form.

Filter, wash with cold ether, and dry under vacuum.

Analytical Data & QC Parameters
Parameter Specification Method of Verification

Appearance White to off-white solid Visual Inspection

1H NMR (DMSO-d6)

δ ~0.8-0.9 (m, 9H, methyls),

3.2 (s, 3H, OMe), 2.8 (t, 2H, N-

CH2), 8.0 (br s, 3H, NH3+)

NMR Spectroscopy

Mass Spectrometry [M+H]+ = 160.17 (Free Base) LC-MS / ESI

Purity >98%
HPLC (C18 Column, ACN/H2O

gradient)

Solubility
Soluble in Water, Methanol,

DMSO
Solubility Test

Critical Process Parameters & Troubleshooting
Steric Hindrance at C3/C4
The 4-ethyl group creates a crowded environment around the C3 alcohol.

Issue: Incomplete methylation in Step 2.

Solution: Switch solvent to DMF (polar aprotic) to increase the nucleophilicity of the alkoxide.

If MeI is too slow, use Methyl Triflate (MeOTf), a more potent methylating agent.

Diastereomer Control
The synthesis generates two chiral centers (C3 and C4), resulting in two diastereomeric pairs

(syn/anti).

Impact: Physical properties (MP, solubility) may vary between diastereomers.
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Separation: If a specific isomer is required, separation is best performed at Intermediate 1

(Alcohol) or Intermediate 2 (Ether) using flash chromatography, as the diastereomers will

likely have different Rf values.

Safety Considerations
n-BuLi: Pyrophoric. Handle under inert gas.[8][11]

Methyl Iodide: Carcinogen and volatile. Use in a fume hood.

LiAlH4: Reacts violently with water. Use strict anhydrous conditions.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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